6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one

Cross-coupling Suzuki-Miyaura Heterocyclic chemistry

Accelerate your kinase inhibitor program with 6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one (CAS: 220896-14-0). This privileged 7-azaindole scaffold provides strategic C6 diversification for BTK, FGFR, and Cdc7 SAR. Its 2-oxo group ensures critical hinge binding, while the chloro substituent offers superior chemoselectivity over bromo analogs in Suzuki-Miyaura couplings, minimizing dehalogenation byproducts. Available as a purple-to-pink solid with ≥97% purity, enabling accurate stoichiometry from discovery to preclinical scale. Order now for reliable, reproducible results.

Molecular Formula C7H5ClN2O
Molecular Weight 168.58 g/mol
CAS No. 220896-14-0
Cat. No. B1288938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one
CAS220896-14-0
Molecular FormulaC7H5ClN2O
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESC1C2=C(NC1=O)N=C(C=C2)Cl
InChIInChI=1S/C7H5ClN2O/c8-5-2-1-4-3-6(11)10-7(4)9-5/h1-2H,3H2,(H,9,10,11)
InChIKeyUCWFVLDDBLQHPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one CAS 220896-14-0: Essential 7-Azaindole Scaffold for Kinase-Focused Library Synthesis


6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one (CAS: 220896-14-0) is a halogenated heterocyclic building block comprising a 7-azaindole core with a 2-oxo functional group and a reactive chloro substituent at the 6-position . This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing pyrrolo[2,3-b]pyridine-based kinase inhibitors targeting BTK, FGFR, CDC7, and other therapeutic kinases [1]. The scaffold is recognized as a privileged structure in drug discovery due to its ability to engage the ATP-binding pocket of multiple kinase families through bidentate hinge-binding interactions [1].

Why 6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one Cannot Be Casually Replaced by Other Pyrrolopyridine Analogs


The specific combination of the 2-oxo group and the 6-chloro substituent on the 7-azaindole framework is not interchangeable with other regioisomers or halogen variants. The 2-oxo moiety provides a critical hydrogen-bond acceptor for kinase hinge binding, while the 6-position chlorine offers a strategic handle for Suzuki-Miyaura and other Pd-catalyzed cross-coupling reactions to introduce diverse aryl/heteroaryl groups for SAR exploration . Replacing this compound with 6-bromo analogs introduces differences in oxidative addition kinetics and transmetalation efficiency, potentially altering reaction yields and product profiles . Similarly, substitution with 4-halo or 5-halo regioisomers fundamentally changes the vector of derivatization and the resulting pharmacophore geometry, rendering SAR comparisons invalid across different substitution patterns [1].

6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one CAS 220896-14-0: Comparative Procurement Evidence Guide


Synthetic Utility: 6-Chloro vs 6-Bromo Reactivity in Pd-Catalyzed Cross-Coupling

The 6-chloro substituent on the pyrrolo[2,3-b]pyridin-2-one scaffold provides a reactive handle for Pd-catalyzed cross-coupling reactions, including Suzuki-Miyaura couplings to introduce aryl or heteroaryl groups at the 6-position . While the 6-bromo analog would offer higher intrinsic reactivity in oxidative addition due to the weaker C-Br bond (~67 kcal/mol vs ~79 kcal/mol for C-Cl), this heightened reactivity can be detrimental in complex substrate couplings where chemo-selectivity is required or where competing dehalogenation pathways exist [1]. The 6-chloro derivative thus occupies a reactivity sweet spot: sufficiently active for efficient coupling under standard conditions (e.g., Pd(PPh3)4, aqueous Na2CO3, dioxane, 80-100°C) while offering greater stability and selectivity than the bromo analog .

Cross-coupling Suzuki-Miyaura Heterocyclic chemistry Medicinal chemistry

Electronic Effects: 6-Chloro vs 6-Fluoro/6-Methyl on Scaffold Reactivity and Downstream Pharmacophore Properties

The 6-chloro substituent exerts a distinctive electronic influence on the pyrrolo[2,3-b]pyridine core that differs meaningfully from alternative 6-position modifications. Chlorine is a moderate electron-withdrawing group by induction (-I effect) but a weak electron-donating group by resonance (+M effect) due to lone pair delocalization into the aromatic π-system [1]. This balanced electronic profile contrasts with the 6-fluoro analog (strong -I effect, strong +M effect, significantly altered pKa of the pyrrole NH and 2-oxo tautomer equilibrium) and the 6-methyl analog (electron-donating +I effect, no resonance contribution) [1]. In kinase inhibitor design, the 6-chloro substitution pattern has been explicitly utilized in BTK inhibitor patent applications, where the chloro atom at this position modulates both the compound's physicochemical properties and its interaction with the kinase hinge region [2].

Electronic effects SAR Medicinal chemistry Heterocyclic electronics

Documented Use in BTK Inhibitor Patent Applications: Direct Link to Pharmacologically Validated Chemical Space

6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one is explicitly cited as a key intermediate in patent applications covering pyrrolo-aromatic heterocyclic compounds as BTK kinase inhibitors, with the chloro substituent at the 6-position serving as a synthetic handle for introducing diverse aryl and heteroaryl groups via cross-coupling [1]. This specific positional isomer and substitution pattern appears in multiple granted patents and applications for BTK-targeted therapeutics (Priority Date: July 16, 2014; Publication Date: February 27, 2020) [1]. In contrast, alternative substitution patterns on the pyrrolo[2,3-b]pyridine core (e.g., 4-substituted analogs) have been optimized for entirely different kinase targets such as TAK1 and MAP4K2, demonstrating that the position of the halogen handle determines which kinase space can be effectively accessed [2].

BTK inhibitor Kinase inhibitor Patent analysis Chemical space

Physical Form and Purity Specification: Purple to Pink Solid with ≥97% Purity (NMR) for Reliable Handling and Reproducible Synthetic Outcomes

Commercial specifications for 6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one include a defined purity of ≥97.0% by NMR and a characteristic purple to pink solid appearance, enabling visual inspection and quality verification upon receipt . This stands in contrast to many custom-synthesized analogs in this chemical class, which often lack standardized purity specifications or are supplied as oils or amorphous solids requiring additional purification before use. The compound's solid physical state at room temperature (melting point not explicitly reported but inferred from storage conditions) facilitates accurate weighing and minimizes handling losses compared to hygroscopic or low-melting analogs .

Quality control Reproducibility Purity Physical characterization

6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one CAS 220896-14-0: Targeted Application Scenarios for Medicinal Chemistry and Process Development


Scenario 1: BTK-Focused Kinase Inhibitor Library Synthesis for Oncology and Autoimmune Disease Programs

Medicinal chemistry teams developing BTK-targeted therapeutics for oncology (e.g., B-cell malignancies) or autoimmune indications (e.g., rheumatoid arthritis) should prioritize this building block as a core scaffold diversification point. The 6-chloro substituent enables rapid parallel synthesis of aryl/heteroaryl-substituted analogs via Suzuki-Miyaura coupling to explore SAR around the kinase hinge-binding region, directly leveraging the chemical matter described in BTK inhibitor patent applications [1]. This approach accelerates lead optimization timelines by providing access to pharmacologically validated chemical space without requiring de novo scaffold development.

Scenario 2: Multi-Kinase Profiling Campaigns Requiring Balanced Reactivity and Selectivity in Cross-Coupling Chemistry

For research groups running parallel medicinal chemistry campaigns across multiple kinase targets (FGFR, Cdc7, BTK), the 6-chloro derivative offers a strategic advantage over the corresponding 6-bromo analog. The moderated oxidative addition kinetics of the C-Cl bond (~79 kcal/mol BDE) vs C-Br (~67 kcal/mol BDE) provides superior chemoselectivity in complex substrate couplings, reducing unwanted dehalogenation and homocoupling byproducts that can complicate library purification and confound biological assay interpretation [1]. This translates to higher success rates in high-throughput parallel synthesis workflows.

Scenario 3: Structure-Activity Relationship (SAR) Studies on Pyrrolopyridinone-Based Cdc7 Kinase Inhibitors

Research teams pursuing Cdc7 kinase as a cancer target should utilize this compound as a starting point for SAR exploration at the 6-position. The pyrrolopyridinone scaffold has established activity against Cdc7 kinase with reported IC50 values as low as 7 nM for optimized ATP-mimetic inhibitors [1]. The 6-chloro substituent provides a versatile diversification point for introducing substituents that modulate both potency and physicochemical properties, enabling systematic optimization of lead compounds while maintaining the core pharmacophore geometry required for hinge binding [1].

Scenario 4: Process Chemistry Scale-Up for Preclinical Candidate Manufacturing

Process chemists scaling up the synthesis of lead candidates derived from this scaffold benefit from the compound's well-characterized physical properties. The purple to pink solid form with ≥97% NMR purity enables accurate weighing and reproducible reaction stoichiometry at multi-gram scales, while the chloro handle's compatibility with robust Pd-catalyzed coupling conditions (tolerating aqueous bases and elevated temperatures) supports translation from discovery-scale (1-100 mg) to preclinical batch sizes (10-100 g) without fundamental re-optimization of the key coupling step .

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